1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
Overview
Description
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C13H13BrN2O and its molecular weight is 293.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole” are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the body, into choline and acetate .
Mode of Action
The compound interacts with its targets by inhibiting their activities
Biochemical Pathways
The compound affects the biochemical pathways associated with the carbonic anhydrase and acetylcholinesterase enzymes . By inhibiting these enzymes, the compound can disrupt the normal biochemical processes in which these enzymes play a role. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the body, affecting nerve signal transmission.
Result of Action
The compound shows a highly potent inhibitory effect toward acetylcholinesterase and carbonic anhydrases . This could potentially lead to changes in nerve signal transmission (due to increased acetylcholine levels) and disruptions in the balance of carbon dioxide and bicarbonate in the body.
Biochemical Analysis
Biochemical Properties
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of carbonic anhydrase (hCA) and acetylcholinesterase (AChE) enzymes . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cell lines, such as MCF-7 and HCT-116, by interfering with cell cycle progression and inducing apoptosis
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of hCA and AChE enzymes, leading to their inhibition . Additionally, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, further elucidating its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and continued modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted via the renal and hepatic pathways . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells and distribution to target tissues . Additionally, its binding to plasma proteins influences its bioavailability and distribution within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and modulation of cellular processes.
Properties
IUPAC Name |
1-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-13(14)9(2)16(15-8)12-6-4-11(5-7-12)10(3)17/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBKHPUGGSUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675099 | |
Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-98-3 | |
Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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